molecular formula C10H15ClN2 B6330832 4-Phenylbutanimidamide hydrochloride, 95% CAS No. 51721-69-8

4-Phenylbutanimidamide hydrochloride, 95%

Cat. No. B6330832
CAS RN: 51721-69-8
M. Wt: 198.69 g/mol
InChI Key: ASQAKLQVQIZMPM-UHFFFAOYSA-N
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Description

4-Phenylbutanimidamide hydrochloride is a chemical compound with the CAS Number: 51721-69-8 . It has a molecular weight of 198.7 and its molecular formula is C10H15ClN2 . It is a solid substance and is stored at room temperature .


Molecular Structure Analysis

The InChI code for 4-Phenylbutanimidamide hydrochloride is 1S/C10H14N2.ClH/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,8H,4,7,11-12H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Phenylbutanimidamide hydrochloride is a solid substance . It is stored at room temperature . The compound has a molecular weight of 198.7 and its molecular formula is C10H15ClN2 .

Scientific Research Applications

4-Phenylbutanimidamide hydrochloride, 95% is a versatile compound that is widely used in scientific research. It is used as a substrate for various enzymes, including cytochrome P450, monoamine oxidase, and tyrosinase. It is also used as an inhibitor of various enzymes, such as acetylcholinesterase, glutathione S-transferase, and cyclooxygenase. 4-Phenylbutanimidamide hydrochloride, 95% has also been used to study the effects of various drugs on the human body and to study the metabolism of certain compounds.

Mechanism of Action

4-Phenylbutanimidamide hydrochloride, 95% acts as a substrate for various enzymes and as an inhibitor of various enzymes. When it is used as a substrate, 4-Phenylbutanimidamide hydrochloride, 95% is broken down by the enzyme into its component parts, which are then used to produce a desired product. When it is used as an inhibitor, 4-Phenylbutanimidamide hydrochloride, 95% binds to the active site of the enzyme, preventing it from functioning normally.
Biochemical and Physiological Effects
4-Phenylbutanimidamide hydrochloride, 95% has been studied for its biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-allergic properties. It has also been shown to inhibit the growth of certain cancer cells and to reduce the risk of heart disease. 4-Phenylbutanimidamide hydrochloride, 95% has also been shown to reduce the production of certain hormones and to regulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of 4-Phenylbutanimidamide hydrochloride, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively simple. It is also a versatile compound that can be used as a substrate or inhibitor for various enzymes. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and transport. Additionally, it can be toxic at high concentrations, so it should be handled with care.

Future Directions

The use of 4-Phenylbutanimidamide hydrochloride, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to study the effects of various drugs on the human body and to study the metabolism of certain compounds. It could also be used to develop new drugs or to improve existing drugs. Additionally, it could be used to study the effects of various environmental pollutants on the human body. Finally, it could be used to develop new treatments for various diseases and disorders.

Synthesis Methods

4-Phenylbutanimidamide hydrochloride, 95% is synthesized through a two-step process known as the Ullmann reaction. In the first step, 4-bromobutanamide is reacted with potassium ethoxide and ethyl acetate in a reaction flask. The resulting product is 4-phenylbutanamide, which is then reacted with hydrochloric acid in the second step to yield 4-Phenylbutanimidamide hydrochloride, 95%. The reaction is carried out under mild conditions, and the resulting product is a white crystalline solid.

properties

IUPAC Name

4-phenylbutanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQAKLQVQIZMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51721-69-8
Record name Benzenebutanimidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51721-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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